molecular formula C9H11ClN2O B8735070 2-Amino-3-(4-chlorophenyl)propanamide

2-Amino-3-(4-chlorophenyl)propanamide

Cat. No.: B8735070
M. Wt: 198.65 g/mol
InChI Key: OAEXPYINDLENKI-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chlorophenyl)propanamide is a chlorinated aromatic compound featuring a propanamide backbone substituted with a 4-chlorophenyl group at the β-position and an amino group at the α-position. This structure confers unique physicochemical properties, such as moderate polarity due to the amide group and electron-withdrawing effects from the chlorine substituent.

The compound’s bioactivity is likely influenced by its ability to engage in hydrogen bonding (via the amide and amino groups) and hydrophobic interactions (via the chlorophenyl ring).

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-amino-3-(4-chlorophenyl)propanamide

InChI

InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H2,12,13)

InChI Key

OAEXPYINDLENKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)N)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Thiazolyl and Indolyl Substituents

lists several propanamide derivatives with thiazol-2-yl and indol-3-yl substituents. Key examples include:

Compound Name Substituents Molecular Features Bioactivity Scores*
2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide (10) 4-chlorophenyl-thiazole, indole Increased aromaticity, H-bonding capacity 4, 4
2-Amino-3-(1-((benzyloxy)methyl)-1H-imidazol-4-yl)-N-(4-phenylthiazol-2-yl)propanamide (11) Benzyloxy-imidazole, phenyl-thiazole Enhanced hydrophobicity, steric bulk 5, 3
2-Amino-3-(benzyloxy)-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide (14) Benzyloxy, 4-chlorophenyl-thiazole Polar ether group, halogenated core 0, 0

The absence of activity in 14 may stem from reduced solubility caused by the benzyloxy group.

Chlorophenyl vs. Hydroxyphenyl/Substituted Phenyl Analogues

  • 2-Amino-3-(4-hydroxyphenyl)propanamide hydrochloride (): The hydroxyl group increases polarity and hydrogen-bonding capacity compared to the chloro substituent. This derivative is used in peptide synthesis (e.g., D-Tyrosinamide hydrochloride) due to its chiral center and compatibility with enzymatic processes .
  • N-(4-Aminophenyl)propanamide (): The 4-aminophenyl group introduces strong electron-donating effects, enhancing reactivity in electrophilic substitution reactions. This contrasts with the electron-withdrawing chlorine in the target compound, which may reduce metabolic degradation .
  • Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride (): The ester group (vs. amide) and additional hydroxyl group reduce stability under basic conditions but improve bioavailability in prodrug formulations .

Indole-Substituted Propanamides

  • 2-Amino-3-(indol-4-yl)propanamide (): The indole moiety enables π-π stacking interactions with biological targets, such as serotonin receptors, making this compound relevant in neurological drug discovery .

Key Research Findings

  • Bioactivity Trends : Chlorophenyl and indole substituents enhance target binding in enzyme inhibition assays, as seen in compound 10 .
  • Synthetic Flexibility : Substituents like benzyloxy or imidazole (e.g., 11 ) require multistep synthesis, impacting scalability .

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